molecular formula C₁₁H₈D₅NO B1151428 1-Phenylpiperidin-3-one-d5

1-Phenylpiperidin-3-one-d5

Cat. No.: B1151428
M. Wt: 180.26
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylpiperidin-3-one-d5 is a deuterated isotopologue of 1-phenylpiperidin-3-one, where five hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₁₁H₈D₅NO, with a molecular weight of 180.26 g/mol . This compound is classified as a biochemical reagent and is used in synthetic preparations for studying lipoxygenase inhibition mechanisms. The isotopic labeling enhances its utility in tracer studies, particularly in metabolic stability assessments and pharmacokinetic profiling, though specific applications in these areas are inferred from its structural role in lipoxygenase research .

The parent compound, 1-phenylpiperidin-3-one, is a bioactive scaffold known for its high inhibitory activity against cysteine proteases, especially cathepsin K, a therapeutic target for osteoporosis. Its derivatives exhibit excellent selectivity and bioavailability, making them promising candidates for drug development .

Properties

Molecular Formula

C₁₁H₈D₅NO

Molecular Weight

180.26

Synonyms

1-Phenyl-3-piperidinone-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1-phenylpiperidin-3-one-d5 and related compounds:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Activity
1-Phenylpiperidin-3-one-d5 C₁₁H₈D₅NO 180.26 Five deuterium substitutions Isotopic tracer in lipoxygenase studies
1-Phenylpiperidin-3-one C₁₁H₁₁NO 177.22 Phenyl at position 1, ketone at 3 Cathepsin K inhibition (osteoporosis research)
1-Phenyl-3-(piperidin-1-yl)propan-1-one HCl C₁₄H₂₀ClNO 263.77 Propanone backbone, hydrochloride salt Likely intermediate in drug synthesis
1-[(3-Fluorophenyl)acetyl]piperidin-4-one C₁₃H₁₄FNO₂ 235.25 Fluorine substitution, ketone at 4 Structural analog (potential enhanced binding affinity)
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid C₁₆H₁₉NO₅ 305.33 Phenoxypropanoyl, carboxylic acid at 3 Pharmaceutical intermediate (polarity-driven solubility)

Key Research Findings

  • Isotopic Effects: The deuterium in 1-phenylpiperidin-3-one-d5 likely reduces metabolic degradation rates compared to the non-deuterated parent compound, a common advantage in tracer studies. However, direct evidence for this is extrapolated from general deuterium chemistry principles .
  • Bioactivity: The parent compound (1-phenylpiperidin-3-one) demonstrates potent inhibition of cathepsin K (Ki < 10 nM), with derivatives showing >100-fold selectivity over other cathepsins .
  • Solubility and Formulation: The hydrochloride salt of 1-phenyl-3-(piperidin-1-yl)propan-1-one enhances aqueous solubility, a critical factor for oral bioavailability in drug candidates . Similarly, the carboxylic acid group in 1-(3-phenoxypropanoyl)piperidine-3-carboxylic acid increases polarity, which may limit membrane permeability but improve solubility for intravenous formulations .

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